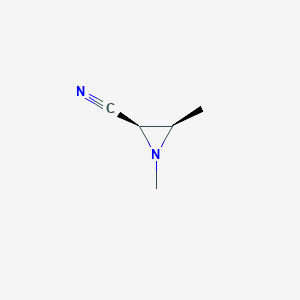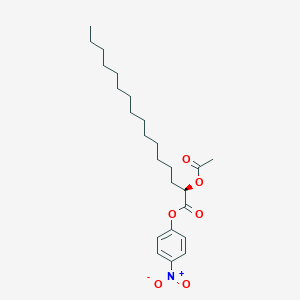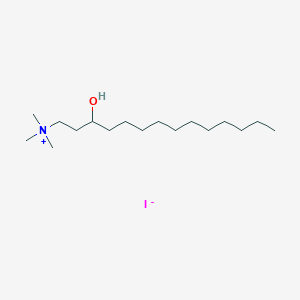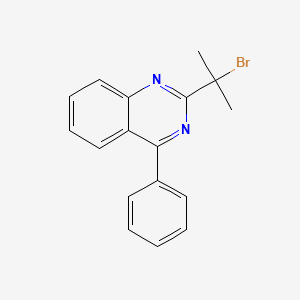
(2R,3R)-1,3-dimethylaziridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-1,3-dimethylaziridine-2-carbonitrile is a chiral aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles that are known for their high reactivity due to ring strain. The compound’s chirality and functional groups make it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1,3-dimethylaziridine-2-carbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a chiral amine with a suitable electrophile to form the aziridine ring. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the resolution of enantiomers may be necessary to obtain the desired chiral form .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-1,3-dimethylaziridine-2-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of different products.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition: The strained aziridine ring can participate in cycloaddition reactions with various dienes and alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of amines, while oxidation can yield nitriles or other oxidized derivatives .
Applications De Recherche Scientifique
(2R,3R)-1,3-dimethylaziridine-2-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s chiral nature allows it to interact with biological molecules in a stereospecific manner, making it useful in the study of enzyme mechanisms and drug design.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of (2R,3R)-1,3-dimethylaziridine-2-carbonitrile involves its interaction with various molecular targets. The aziridine ring’s strain makes it highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity can be harnessed in different pathways, including enzyme inhibition and modification of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-Hydroxybupropion: A major metabolite of the antidepressant bupropion, known for its pharmacological activity.
(2R,3R)-Tartaric acid: Used in the resolution of racemates and as a chiral building block in organic synthesis.
Uniqueness
(2R,3R)-1,3-dimethylaziridine-2-carbonitrile is unique due to its combination of a strained aziridine ring and a nitrile group. This combination provides a distinct reactivity profile, making it valuable in various chemical transformations and applications.
Propriétés
Numéro CAS |
88286-02-6 |
|---|---|
Formule moléculaire |
C5H8N2 |
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
(2R,3R)-1,3-dimethylaziridine-2-carbonitrile |
InChI |
InChI=1S/C5H8N2/c1-4-5(3-6)7(4)2/h4-5H,1-2H3/t4-,5+,7?/m1/s1 |
Clé InChI |
BWPRCKWHNVBHKQ-GXFGBBIGSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](N1C)C#N |
SMILES canonique |
CC1C(N1C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole)](/img/structure/B14396953.png)


![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14396978.png)
![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
![N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea](/img/structure/B14396989.png)
![Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate](/img/structure/B14397001.png)


![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B14397013.png)

![5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide](/img/structure/B14397033.png)

